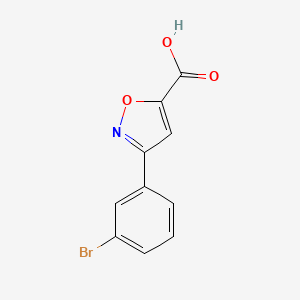

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSYMDMTPISSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152531-91-3 | |

| Record name | 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

A compound with a similar structure, (3s)-n- (3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, targets the enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis.

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with enzymes involved in oxidative stress pathways. For instance, it has been shown to inhibit the activity of certain oxidative enzymes, thereby reducing the production of reactive oxygen species (ROS) and mitigating oxidative damage to cells. Additionally, 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid can bind to specific proteins, altering their conformation and function. This binding can lead to the modulation of protein activity, influencing various biochemical pathways within the cell.

Cellular Effects

The effects of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival. Furthermore, 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of specific metabolites and an accumulation of substrates, disrupting normal cellular functions. Additionally, 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular behavior and function, contributing to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

The effects of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid in laboratory settings can vary over time, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These long-term effects are particularly relevant in in vitro and in vivo studies, where continuous exposure to the compound can provide insights into its potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

The effects of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and promoting cell survival. At higher doses, 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid can induce toxic effects, including cellular damage and apoptosis. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways affected by this compound is the glycolytic pathway, where it inhibits the activity of key glycolytic enzymes, leading to a decrease in glucose metabolism and energy production. Additionally, 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid can influence the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway, further affecting cellular energy metabolism. These interactions with metabolic pathways underscore the compound’s potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid within these compartments can influence its activity and function, as well as its interactions with other biomolecules. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its overall biological effects.

Subcellular Localization

The subcellular localization of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid plays a critical role in determining its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects on cellular processes. The localization of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Biological Activity

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles recent findings regarding its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The compound features a bromophenyl group attached to an oxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

This molecular structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid | E. faecium E5 | 15.6 µg/mL |

| N-acyl-α-amino ketones | Gram-positive strains | Varies (lower than standard drugs) |

In particular, the compound demonstrated an MIC value of 15.6 µg/mL against Enterococcus faecium, indicating moderate antibacterial activity compared to established antibiotics like ciprofloxacin and fluconazole .

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has also been investigated. For instance, related compounds have been screened for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

Table 2: Anti-inflammatory Activity of Oxazole Derivatives

| Compound | IC50 Value (mM) | Comparison Standard |

|---|---|---|

| 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid | Not specified | Ibuprofen (0.101 mM) |

While specific IC50 values for the compound itself were not provided, related studies indicate that oxazole derivatives often exhibit comparable anti-inflammatory effects to standard treatments .

Cytotoxic Activity

The cytotoxic effects of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid have been assessed against various cancer cell lines. Preliminary findings suggest that this compound may possess selective cytotoxicity.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 (breast cancer) | Not specified | Doxorubicin (2.32 µM) |

While specific data on the cytotoxicity of the compound is limited, related studies indicate that oxazole derivatives can exhibit significant activity against cancer cell lines .

Case Studies and Research Findings

Several case studies highlight the biological activity of compounds related to 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited effective inhibition of biofilm formation in Enterococcus faecium, suggesting potential applications in treating infections where biofilm formation is a concern .

- Inflammation Models : In vivo models showed that oxazole derivatives could reduce inflammation markers significantly when compared to control groups treated with standard anti-inflammatory medications .

- Cancer Research : Investigations into the cytotoxic properties against MCF-7 cells revealed promising results, indicating that further optimization could lead to effective anticancer agents.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C10H6BrNO3

- Molecular Weight: 272.07 g/mol

- Functional Groups: The compound features a bromophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. This configuration contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid has been investigated for its potential as a lead compound in drug development due to its biological activity:

- Anticancer Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory effects on the proliferation of MCF-7 (breast cancer) and U-937 (leukemia) cell lines, with IC50 values indicating potent activity at low concentrations. The mechanism of action is believed to involve apoptosis induction through pathways such as p53 activation and caspase cleavage .

- Antimicrobial Properties: Research indicates that the compound possesses antimicrobial activity against several pathogens, making it a candidate for further exploration in the development of antibacterial agents. Its structural features may enhance binding affinity to bacterial enzymes or receptors .

Biological Research

The compound's unique structure allows for diverse biological applications:

- Immunomodulation: Preliminary studies suggest that 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid can modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases. This modulation can influence antibody production and activity .

- Molecular Docking Studies: Computational studies have indicated strong binding affinities of this compound with various enzymes involved in cancer metabolism. These findings suggest potential pathways for therapeutic intervention and highlight its role as a lead compound for further drug design.

Data Tables

The following table summarizes key findings related to the biological activities of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid:

| Biological Activity | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 10.5 | Apoptosis via p53 pathway |

| Cytotoxicity | U-937 | 12.1 | Caspase activation |

| Antimicrobial Activity | Various | N/A | Modulation of immune response |

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid on human leukemia cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, with flow cytometry revealing increased apoptotic cell populations compared to untreated controls. This suggests that the compound could serve as a basis for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were assessed against various bacterial strains. The results demonstrated notable antibacterial activity, indicating its potential use in developing new antibiotics or antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Physicochemical Comparisons

Preparation Methods

Oxazoline Intermediate Oxidation Method

- Step 1: Preparation of oxazoline intermediates from appropriate α-haloketones or α-bromo ketones and amides or amino alcohols.

- Step 2: Oxidation of oxazoline to oxazole ring using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or other mild oxidants.

- This method allows selective formation of the oxazole ring with a bromophenyl substituent at position 3 and a carboxylic acid at position 5 after hydrolysis or oxidation of precursor groups.

α-Bromo Ketone Cyclization

- Starting from 3-bromophenyl methyl ketone derivatives, α-bromination is performed using N-bromosuccinimide (NBS) under controlled low temperature.

- The resulting α-bromo ketones undergo cyclization with suitable nitrogen sources (e.g., amides or thiazolidinediones) to form oxazole intermediates.

- Subsequent intramolecular cyclization and oxidation yield the target 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Flow Synthesis and Continuous Methods

- Recent advances include continuous flow synthesis techniques that improve yield and safety by controlling reaction parameters such as temperature, reagent addition, and residence time.

- Flow methods have been reported for the synthesis of substituted oxazoles, including bromophenyl derivatives, by oxidizing oxazoline intermediates or by direct cyclization under mild conditions.

Green Chemistry Approaches in Oxazole Synthesis

Due to the environmental and safety concerns associated with traditional synthetic methods, green synthetic approaches have been developed and applied to oxazole derivatives:

- Microwave-Assisted Synthesis: Accelerates reaction rates and improves yields by rapid and uniform heating.

- Ultrasound Irradiation: Enhances reaction kinetics and product purity by cavitation effects.

- Ionic Liquids and Deep Eutectic Solvents: Provide environmentally benign media that can be recycled and reduce volatile organic solvent use.

- Catalyst Use: Employing reusable and non-toxic catalysts to promote cyclization and oxidation steps.

- Continuous Flow Synthesis: Minimizes waste and exposure to hazardous reagents, improves scalability.

These green methods have been successfully applied to various substituted oxazoles and could be adapted for the synthesis of 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid to improve efficiency and sustainability.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations | Applicability to 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic Acid |

|---|---|---|---|---|

| Robinson-Gabriel Synthesis | Cyclodehydration of acylaminoketones | Established, simple | Moderate yields, harsh conditions | Possible with suitable precursors |

| Fischer Oxazole Synthesis | Cyanohydrin and aldehyde reaction | Mild conditions | Limited substitution patterns | Less common for bromophenyl derivatives |

| van Leusen Synthesis | Aldehyde + TosMIC one-step reaction | Mild, one-step | TosMIC availability, scope | Potential for 5-substituted oxazoles |

| α-Bromo Ketone Cyclization | α-Bromination followed by cyclization | Good regioselectivity | Requires careful control of bromination | Commonly used for halogenated oxazoles |

| Oxazoline Intermediate Oxidation | Oxazoline formation then oxidation | High selectivity, adaptable | Multi-step | Effective for bromophenyl oxazoles |

| Green Chemistry Methods | Microwave, ultrasound, ionic liquids, flow | Eco-friendly, higher yields | Requires specialized equipment | Increasingly preferred for sustainable synthesis |

Research Findings and Experimental Data

- Oxazole derivatives with bromophenyl substituents show promising biological activities, necessitating efficient synthetic routes.

- Oxazoline oxidation methods yield high purity oxazoles with good control over substitution patterns.

- Flow synthesis methods reported by Vulcanchem (2024) for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid demonstrate improved yields and safety, suggesting applicability to the 3-bromo isomer.

- Studies employing α-bromo ketone intermediates and intramolecular cyclization have been documented in related oxazole carboxylic acid derivatives, indicating a viable route for the target compound.

- Green synthetic approaches reviewed in the Indian Journal of Pharmaceutical Sciences highlight the reduction of toxic waste and energy consumption, with enhanced reaction performance for oxazole synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of bromophenyl-substituted precursors. For example, bromophenylacetic acid derivatives (e.g., 3-bromophenylacetic acid, CAS 1878-67-7 ) may undergo condensation with hydroxylamine to form the oxazole ring. Reaction optimization should focus on solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., acetic acid). Evidence from analogous oxazole syntheses suggests yields of 60–85% under reflux conditions .

Q. How can researchers verify the structural integrity of 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid using spectroscopic techniques?

- Methodological Answer :

- NMR : The NMR spectrum should show aromatic protons (δ 7.2–8.0 ppm for the bromophenyl group) and a singlet for the oxazole proton (δ 8.2–8.5 ppm). Carboxylic acid protons may appear as a broad peak (δ 12–13 ppm).

- LC-MS : Molecular ion peaks at m/z 267.98 (M+H) and fragmentation patterns consistent with bromine isotope splitting .

- IR : Strong absorption at ~1700 cm (C=O stretch of carboxylic acid) and 1600 cm (oxazole ring) .

Q. What strategies are recommended for purifying this compound to ≥95% purity?

- Methodological Answer : Recrystallization from ethanol/water mixtures or chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) are effective. Purity validation via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) should achieve ≥97% purity, as demonstrated in analogous oxazole purifications .

Advanced Research Questions

Q. How does the electronic effect of the 3-bromophenyl substituent influence the reactivity of the oxazole ring in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as an electron-withdrawing group, activating the oxazole ring toward nucleophilic substitution. Suzuki-Miyaura coupling with arylboronic acids (e.g., 3-bromophenylboronic acid, CAS 244205-40-1 ) requires Pd(PPh) as a catalyst and KCO as a base in THF/HO (80°C, 12 h). Monitor reaction progress via TLC and isolate products via column chromatography .

Q. What computational methods are suitable for predicting the stability and tautomeric forms of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model tautomeric equilibria between oxazole and isomeric forms. Compare computed IR spectra with experimental data to validate predictions. Molecular dynamics simulations (AMBER force field) assess solvation effects in aqueous media .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify melting point variations. Validate purity via elemental analysis (C, H, N) and compare with theoretical values (e.g., C: 40.49%, H: 2.65%, N: 5.26% for CHBrNO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.